molecular formula C30H48O5 B8255237 Liquiridiolic acid CAS No. 20528-70-5

Liquiridiolic acid

Cat. No.: B8255237
CAS No.: 20528-70-5
M. Wt: 488.7 g/mol
InChI Key: ZXWLSOQCDSAYHO-RBGQDQRBSA-N
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Description

Liquiridiolic acid is a pentacyclic triterpenoid compound. It is a derivative of oleanolic acid, which is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is characterized by the presence of three hydroxyl groups at positions 3, 21, and 23, and it has a unique stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Liquiridiolic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of oleanolic acid at specific positions. This process typically requires the use of strong oxidizing agents and specific reaction conditions to ensure selective hydroxylation.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as certain plants and tree barks. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Liquiridiolic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, each with unique biological activities.

Scientific Research Applications

Liquiridiolic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain inflammatory pathways by blocking the activity of key enzymes involved in the production of inflammatory mediators. Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Oleanolic Acid: The parent compound, known for its wide range of biological activities.

    Ursolic Acid: Another pentacyclic triterpenoid with similar properties.

    Betulinic Acid: Known for its anticancer and anti-inflammatory effects.

Uniqueness

Liquiridiolic acid is unique due to its specific hydroxylation pattern and stereochemistry, which confer distinct biological activities compared to its analogs. Its ability to selectively modulate specific molecular targets makes it a valuable compound for scientific research and therapeutic applications.

Properties

IUPAC Name

(2S,3R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bR)-3,10-dihydroxy-9-(hydroxymethyl)-2,4a,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-25-13-14-29(5)18(19(25)15-27(3,24(34)35)23(33)16-25)7-8-21-26(2)11-10-22(32)28(4,17-31)20(26)9-12-30(21,29)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,25-,26-,27-,28+,29+,30+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWLSOQCDSAYHO-RBGQDQRBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C1CC(C(C2)O)(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)[C@@H]1C[C@]([C@@H](C2)O)(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178967
Record name Olean-12-en-29-oic acid, 3,21,23-trihydroxy-, (3β,4β,20α,21α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20528-70-5
Record name Olean-12-en-29-oic acid, 3,21,23-trihydroxy-, (3β,4β,20α,21α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20528-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olean-12-en-29-oic acid, 3,21,23-trihydroxy-, (3β,4β,20α,21α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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